1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone
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Overview
Description
1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone is a synthetic organic compound with the molecular formula C16H19N3OS. It is characterized by the presence of a benzylpiperazine moiety linked to a thiazole ring, which is further connected to an ethanone group.
Mechanism of Action
- MAPK14 plays a crucial role in cellular signaling pathways, including inflammation, stress responses, and cell differentiation .
Target of Action
Action Environment
- Stability may be influenced by temperature, pH, and light exposure. Optimal efficacy occurs under physiological conditions. Store the compound at room temperature to maintain stability .
Preparation Methods
The synthesis of 1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Attachment of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced via nucleophilic substitution reactions, where the piperazine nitrogen attacks an electrophilic carbon center on the thiazole ring.
Final Coupling: The ethanone group is then attached to the thiazole ring through acylation reactions, often using acyl chlorides or anhydrides in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions, typically using hydrogenation catalysts like palladium on carbon, can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone can be compared with other similar compounds, such as:
1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-4-yl]ethanone: This compound differs in the position of the ethanone group on the thiazole ring, which may affect its chemical reactivity and biological activity.
1-(4-Benzylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone: This compound contains a pyrimidine ring instead of a thiazole ring, leading to different pharmacological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-13(20)15-11-17-16(21-15)19-9-7-18(8-10-19)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGITSLWJYVVBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1478125-58-4 |
Source
|
Record name | 1-[2-(4-benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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